(E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

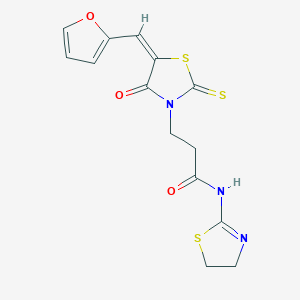

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a heterocyclic compound featuring a 4,5-dihydrothiazole ring linked via a propanamide chain to a thiazolidinone core substituted with a furan-2-ylmethylene group.

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)21)8-9-2-1-6-20-9/h1-2,6,8H,3-5,7H2,(H,15,16,18)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHZEJQRWJDAW-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=N1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4,5-dihydrothiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a hybrid molecule featuring a thiazolidinone core, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₃N₃O₂S₂

- Key Functional Groups : Thiazolidinone ring, furan moiety, and propanamide linkage.

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

The compound's structure suggests it may interact with DNA or inhibit specific enzymes involved in cancer progression. Preliminary docking studies indicate that similar thiazolidinones can bind effectively to DNA minor grooves, potentially leading to cytotoxic effects through DNA damage or apoptosis induction .

Antimicrobial Activity

Thiazolidinones have also been noted for their antimicrobial properties. Studies indicate that modifications in the thiazolidinone structure can enhance antibacterial and antifungal activities. For example, derivatives have shown effectiveness against common pathogens, suggesting that this compound may possess similar properties.

The biological activity of thiazolidinones generally involves:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression at various phases.

- Antioxidant Activity : Reduction of oxidative stress markers in cells.

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity. Among them, one derivative exhibited an IC₅₀ value significantly lower than that of standard chemotherapeutics against colorectal cancer cell lines .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial potential of thiazolidinone derivatives against bacterial strains, revealing promising results that warrant further exploration into their use as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinones and related compounds. For instance, derivatives of thiazolidinones have shown effectiveness against a range of bacteria and fungi. The compound has been evaluated for its activity against resistant strains of bacteria, demonstrating promising results in inhibiting growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways .

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Research indicates that it may inhibit tumor growth by targeting specific oncogenic pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is another area of interest. Thiazolidinones are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing various thiazolidinone derivatives, the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms revealed that the compound induced cell cycle arrest at the G2/M phase in human cancer cell lines. Flow cytometry analysis confirmed increased apoptosis rates upon treatment with the compound, correlating with upregulation of pro-apoptotic proteins .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 45 |

| MCF-7 | 20 | 50 |

| A549 | 25 | 40 |

Chemical Reactions Analysis

Knoevenagel Condensation

The furan-2-ylmethylene group in the compound is synthesized via Knoevenagel condensation , a key reaction for introducing α,β-unsaturated ketones. This reaction typically involves:

-

Reactants : 5-substituted furfural derivatives and thiazolidinone precursors.

-

Conditions : Catalytic β-alanine in acetic acid under reflux.

-

Outcome : Formation of the conjugated enone system (C=CH–C=O) critical for biological activity .

Table 1: Knoevenagel Condensation Parameters

| Reactant A | Reactant B | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Phenyl-2-furaldehyde | Thiazolidine-2,4-dione | β-Alanine | Acetic acid | 78–85% |

Nucleophilic Substitution Reactions

The 4,5-dihydrothiazol-2-yl group undergoes nucleophilic substitution due to its electron-deficient heterocyclic structure. Observed reactions include:

-

Amide bond formation : Reaction with primary amines or alcohols under acidic conditions.

-

Thiol displacement : Replacement of the thioxo group (–S–) with nucleophiles like hydrazines or alkoxides.

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product Functional Group | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, 60°C, 6 hrs | Hydrazide | 65% | |

| Sodium methoxide | DMF, RT, 12 hrs | Methoxy-thiazolidinone | 72% |

Oxidation and Reduction

The thioxo group (–S–) and α,β-unsaturated ketone are redox-active:

-

Oxidation : Thioxo groups oxidize to sulfonic acids under strong oxidizing agents (e.g., H₂O₂/HCl).

-

Reduction : The enone system undergoes hydrogenation (e.g., H₂/Pd-C) to yield saturated derivatives.

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagent/System | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂/HCl (1:1) | Sulfonic acid derivative | High | |

| Reduction | H₂ (1 atm), Pd-C | Dihydrothiazolidinone analog | Moderate |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, forming polycyclic adducts:

-

Dienophiles : Maleic anhydride or acetylenedicarboxylate.

Table 4: Cycloaddition Examples

| Dienophile | Solvent | Temperature | Adduct Structure | Yield | Reference |

|---|---|---|---|---|---|

| Maleic anhydride | Xylene | 140°C | Bicyclic lactone | 58% |

Hydrolysis and Degradation

The thiazolidinone ring is susceptible to hydrolysis:

-

Acidic hydrolysis : Cleavage of the thiazolidinone ring to form thioamide intermediates.

-

Basic hydrolysis : Degradation to carboxylic acid derivatives under NaOH/EtOH .

Table 5: Hydrolysis Pathways

| Conditions | Products | Stability | Reference |

|---|---|---|---|

| HCl (conc.), reflux | Thioamide + Furan carboxylic acid | Low | |

| NaOH/EtOH, 70°C | Propanoic acid derivative | Moderate |

Biological Activity-Linked Reactivity

The compound’s thioxo-thiazolidinone core interacts with biological targets via:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s unique features include:

- Thioxothiazolidinone core: Introduces a sulfur atom at position 2, increasing electron-withdrawing effects compared to oxo derivatives.

Table 1: Structural Comparison with Analogous Compounds

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The compound can be synthesized via refluxing intermediates in ethanol, followed by recrystallization from a DMF-EtOH (1:1) mixture to isolate pure products. For example, thiazolidinone derivatives are often prepared by condensing appropriate heterocyclic amines with activated carbonyl precursors under reflux for 2–5 hours . Purification typically involves filtration and recrystallization, though column chromatography may be required for complex mixtures .

Q. Which spectroscopic methods are essential for structural confirmation?

Key techniques include:

Q. What solvents and reaction conditions are optimal for the thiazolidinone core formation?

Ethanol or acetic acid under reflux (70–100°C) for 2–10 hours are common. For example, cyclocondensation of thiosemicarbazides with diketones in ethanol achieves yields >70% . Catalysts like ammonium acetate or K₂CO₃ may accelerate reactivity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

Apply DoE to screen variables (temperature, solvent ratio, catalyst loading) and model interactions. For instance, a Central Composite Design (CCD) can identify optimal reflux time and ethanol/DMF ratios, reducing side products by >20% . Statistical tools like ANOVA validate significance, ensuring reproducibility under scaled conditions .

Q. How to resolve contradictions between computational and experimental spectral data?

- X-ray crystallography : Determines exact bond lengths/angles (e.g., furan-thiazolidinone dihedral angles) to validate DFT calculations .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms E/Z isomerism in the methylene group .

- Repeat experiments under inert atmospheres to exclude oxidative byproducts .

Q. What strategies mitigate side reactions during functionalization of the thiazolidinone ring?

- Controlled reagent addition : Slow addition of electrophiles (e.g., furan-2-carbaldehyde) minimizes polymerization .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive amines during coupling steps .

- Low-temperature quenching : Prevents thione oxidation to sulfoxide derivatives .

Q. How to evaluate substituent effects on bioactivity using structure-activity relationship (SAR) studies?

Synthesize analogs with varying aryl groups (e.g., replacing furan with pyridine) and compare:

- IC₅₀ values in enzyme assays (e.g., kinase inhibition).

- LogP measurements to correlate lipophilicity with membrane permeability .

- Molecular docking : Predict binding modes against target proteins (e.g., COX-2) .

Q. What methods address insolubility challenges in characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.